3-(2,6-Dimethylphenyl)cyclohexanone
Description
3-(2,6-Dimethylphenyl)cyclohexanone is a substituted cyclohexanone derivative featuring a 2,6-dimethylphenyl group at the 3-position of the cyclohexanone ring. This structural motif confers unique steric and electronic properties, influencing its reactivity, solubility, and biological activity. For example, 2,6-bis-benzylidenecyclohexanones (e.g., BDHPC and BMHPC) are noted for their high binding affinity to nuclear type II sites (Kd ~1–7 nM) and inhibition of malignant cell proliferation .
Properties
IUPAC Name |
3-(2,6-dimethylphenyl)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O/c1-10-5-3-6-11(2)14(10)12-7-4-8-13(15)9-12/h3,5-6,12H,4,7-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXZEDJTHRQYOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C2CCCC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642361 | |
| Record name | 3-(2,6-Dimethylphenyl)cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
486397-33-5 | |
| Record name | 3-(2,6-Dimethylphenyl)cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dimethylphenyl)cyclohexanone typically involves the Friedel-Crafts acylation reaction. In this process, cyclohexanone is reacted with 2,6-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Cyclohexanone+2,6-Dimethylbenzoyl chlorideAlCl3this compound
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Dimethylphenyl)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of this compound carboxylic acid.
Reduction: Formation of 3-(2,6-dimethylphenyl)cyclohexanol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(2,6-Dimethylphenyl)cyclohexanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,6-Dimethylphenyl)cyclohexanone involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with various enzymes and receptors, influencing their activity. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Cyclohexanone Derivatives
2,6-Bis(hydroxy(phenyl)methyl)cyclohexanone
- Structural Differences: The presence of hydroxyphenylmethyl groups at the 2- and 6-positions distinguishes this compound from 3-(2,6-dimethylphenyl)cyclohexanone.
- Properties: Synthesized via condensation reactions, this derivative exhibits antimicrobial activity attributed to its electron-rich aromatic substituents. X-ray crystallography confirms a chair conformation for the cyclohexanone ring, with intramolecular hydrogen bonding stabilizing the structure .
2,6-Bis[(3,4-dichlorophenyl)-furyl]methylenecyclohexanone
- Structural Differences : Incorporates dichlorophenyl and furyl substituents, introducing halogen-based electronegativity and π-conjugation effects absent in the dimethylphenyl analog.
- Molecular weight (544.25 g/mol) and steric bulk exceed those of this compound, likely reducing solubility in polar solvents .
4-Hydroxy-2,2,6-trimethylcyclohexanone
- Structural Differences : A hydroxyl group at the 4-position and additional methyl groups at the 2- and 6-positions create distinct hydrogen-bonding and steric effects.
- Properties: The hydroxyl group increases polarity, improving solubility in aqueous media compared to the non-polar dimethylphenyl analog. Conformational studies highlight the influence of substituent positions on ring puckering and stability .
Mechanistic and Functional Insights
- Steric Effects: The 2,6-dimethylphenyl group in this compound likely imposes significant steric hindrance, reducing reactivity at the ketone group compared to less-substituted analogs like 2,6-dimethylcyclohexanone .
- Biological Activity: While 2,6-bis-benzylidenecyclohexanones (e.g., BDHPC) inhibit cancer cell proliferation via nuclear type II site binding , the dimethylphenyl variant may lack the requisite π-conjugation for similar bioactivity.
- Synthetic Accessibility : Derivatives with aromatic substituents (e.g., furyl or dichlorophenyl) often require multi-step syntheses involving aldol condensations or cross-coupling reactions, whereas methyl-substituted analogs are more straightforward to prepare .
Biological Activity
3-(2,6-Dimethylphenyl)cyclohexanone is a compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
- Chemical Formula : C13H16O
- CAS Number : 486397-33-5
- Molecular Weight : 188.27 g/mol
The compound features a cyclohexanone core substituted with a 2,6-dimethylphenyl group, which is thought to influence its biological activity through structural interactions with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Anticonvulsant Activity : Research indicates that compounds with similar structures exhibit anticonvulsant properties. For instance, derivatives containing the 2,6-dimethylanilide moiety have shown significant efficacy in the maximal electroshock seizure (MES) test in mice, suggesting a potential for treating seizure disorders .
- Enzyme Inhibition : The compound may interact with specific enzymes involved in neurotransmitter regulation and metabolic pathways. This interaction can modulate enzyme activity, leading to altered physiological responses.
- Receptor Binding : The structural characteristics allow it to bind to various receptors in the central nervous system (CNS), potentially affecting neurotransmission and providing therapeutic effects against neurological disorders.
Biological Activity Overview
The following table summarizes key biological activities associated with this compound and related compounds:
Case Study 1: Anticonvulsant Efficacy
A study evaluated the anticonvulsant properties of a series of compounds based on the 2,6-dimethylanilide structure. The results indicated that this compound derivatives had comparable efficacy to established anticonvulsants like phenytoin and carbamazepine, with an ED50 value of approximately 5.8 mg/kg .
Case Study 2: Cytotoxic Effects
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
